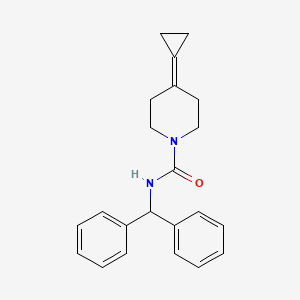

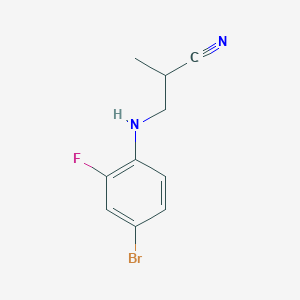

![molecular formula C24H21NO3 B2982557 1'-(2-(naphthalen-1-yl)acetyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one CAS No. 1705057-22-2](/img/structure/B2982557.png)

1'-(2-(naphthalen-1-yl)acetyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a complex organic molecule that likely contains a naphthalene, acetyl, isobenzofuran, and piperidin group . Naphthalene is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings . Acetyl is a functional group derived from acetic acid . Isobenzofuran is a heterocyclic compound consisting of a benzene and furan ring . Piperidine is a heterocyclic organic compound that consists of a six-membered ring containing five methylene bridges and one amine bridge .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings . The naphthalene and isobenzofuran components would contribute aromaticity, while the piperidin component would introduce a nitrogen atom into the structure .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the acetyl group, which could undergo various reactions such as nucleophilic acyl substitution . The aromatic rings could also participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For instance, the presence of the naphthalene and isobenzofuran rings would likely make the compound aromatic and relatively stable . The piperidine component could potentially make the compound basic .科学的研究の応用

Sigma Ligands and Selectivity

Compounds related to 1'-(2-(naphthalen-1-yl)acetyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one have been studied for their sigma ligand affinity and selectivity, particularly focusing on sigma 2 binding sites. Structural modifications influence their affinity and selectivity towards sigma 1 and sigma 2 receptors, with certain substituents enhancing sigma 2 selectivity. These findings contribute to understanding the structural factors governing ligand-receptor interactions and the development of selective sigma 2 ligands (E. Moltzen, J. Perregaard, E. Meier, 1995).

Spirovesamicols as Cholinergic Function Modulators

Spirovesamicols, which are conformationally restricted analogs of vesamicol, have been synthesized to develop selective inhibitors of vesicular acetylcholine storage. These compounds demonstrate the potential of spiro-fused structures in creating more selective modulators of presynaptic cholinergic function, suggesting applications in treating disorders related to acetylcholine storage and release (S. Efange, A. Khare, C. Foulon, S. Akella, S. Parsons, 1994).

Synthesis of Functionalized Spiro Compounds

The synthesis of functionalized spiro[indoline-3,4'-naphtho[1,2-b]furan] derivatives through a three-component reaction highlights a methodology for creating novel spiro compounds. These findings have implications for the development of new materials and molecules with potential applications in various fields of chemistry and material science (Jing Sun, Yu Zhang, Rong-Guo Shi, Chaoguo Yan, 2019).

Photochromic Properties of Spiro Compounds

The study of the photochromic properties of a novel spiro[indoline-naphthaline]oxazine derivative underscores the potential of spiro compounds in developing photoresponsive materials. These materials can be utilized in optical data storage, photo-switching devices, and other applications where reversible light-induced changes in material properties are desirable (Hong Li, Meili Pang, Bian-Peng Wu, J. Meng, 2015).

Sigma Receptor Ligands for Therapeutic Applications

The development of novel sigma receptor ligands with carbon substituents in position 3 of spiro[[2]benzopyran-1,4'-piperidines] and spiro[[2]benzofuran-1,4'-piperidines] showcases the therapeutic potential of spiro compounds. These ligands have high affinity and selectivity for sigma receptors, suggesting their application in designing drugs targeting the sigma receptor system for various neurological and psychiatric disorders (C. Maier, B. Wünsch, 2002).

将来の方向性

特性

IUPAC Name |

1'-(2-naphthalen-1-ylacetyl)spiro[2-benzofuran-3,3'-piperidine]-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO3/c26-22(15-18-9-5-8-17-7-1-2-10-19(17)18)25-14-6-13-24(16-25)21-12-4-3-11-20(21)23(27)28-24/h1-5,7-12H,6,13-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZCPAURHEKRZHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CN(C1)C(=O)CC3=CC=CC4=CC=CC=C43)C5=CC=CC=C5C(=O)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(5,6-Dimethylbenzimidazolyl)sulfonyl]-2,4-dibromo-5-methylbenzene](/img/structure/B2982475.png)

![N-(2-methylpropyl)-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2982477.png)

![N-(5-Chloro-2-methylphenyl)-2-[4-(4-methylphenyl)-2,5-dioxo-4,7-dihydro-3H-furo[3,4-d]pyrimidin-1-yl]acetamide](/img/structure/B2982479.png)

![N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2982482.png)

![1-(3,6-dichloropyridine-2-carbonyl)-N-[(furan-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B2982486.png)

![2-(benzo[d][1,3]dioxol-5-yl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone](/img/structure/B2982490.png)

![1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-[2-(triazol-2-yl)ethyl]azetidin-3-amine](/img/structure/B2982497.png)